3-Bromo-5-phenyl-1,2,4-thiadiazole
Description
Historical Context and Discovery
The development of thiadiazole chemistry traces its origins to the mid-20th century when researchers first began systematically exploring five-membered heterocyclic compounds containing both nitrogen and sulfur atoms. The synthesis of the parent 1,2,4-thiadiazole molecule was achieved in 1956 through a four-step reaction sequence utilizing hydrazine and thiosemicarbazide as starting materials. This foundational work established the synthetic pathways that would later enable the preparation of more complex derivatives, including 3-bromo-5-phenyl-1,2,4-thiadiazole. The classical methods for synthesizing 3,5-diaryl-1,2,4-thiadiazoles emerged from studies involving intramolecular and intermolecular cyclization reactions, with researchers developing increasingly sophisticated approaches to introduce halogen and aryl substituents.
The discovery of efficient synthetic routes to substituted thiadiazoles gained momentum in the 1960s and 1970s, as organic chemists recognized the potential for these heterocycles in pharmaceutical applications. Early investigations focused on the cyclization of thiosemicarbazides and related compounds using various dehydrating agents, including sulfuric acid, polyphosphoric acid, and phosphorous halides. The development of more refined synthetic procedures, such as the use of methane sulfonic acid as a dehydrating agent, enabled researchers to obtain thiadiazole derivatives in high yield and good purity. These methodological advances laid the groundwork for the targeted synthesis of specific derivatives like 3-bromo-5-phenyl-1,2,4-thiadiazole, which combines the reactive bromine functionality with the structural stability provided by the phenyl group.
The emergence of 3-bromo-5-phenyl-1,2,4-thiadiazole as a compound of interest reflects the broader evolution of heterocyclic chemistry toward more functionally diverse molecules. The incorporation of halogen substituents, particularly bromine, provided synthetic chemists with versatile handles for further chemical modification through cross-coupling reactions and nucleophilic substitution processes. Simultaneously, the phenyl substituent contributed to the compound's stability and potential for π-π interactions in biological systems. This combination of reactivity and stability has positioned 3-bromo-5-phenyl-1,2,4-thiadiazole as both a synthetic intermediate and a final target in medicinal chemistry research.
Significance in Heterocyclic Chemistry
3-Bromo-5-phenyl-1,2,4-thiadiazole occupies a unique position within the broader landscape of heterocyclic chemistry due to its distinctive structural features and electronic properties. The 1,2,4-thiadiazole core represents one of four possible regioisomeric forms of thiadiazoles, distinguished from 1,3,4-thiadiazole, 1,2,5-thiadiazole, and 1,2,3-thiadiazole isomers by its specific arrangement of nitrogen and sulfur atoms. This particular regioisomer exhibits unique electronic characteristics that influence both its chemical reactivity and its interactions with biological targets. The presence of the bromine atom at the 3-position creates an electron-withdrawing effect that modulates the electron density distribution across the heterocyclic ring, while the phenyl group at the 5-position provides additional stabilization through resonance effects.
The structural significance of 3-bromo-5-phenyl-1,2,4-thiadiazole extends beyond its individual molecular properties to encompass its role as a representative example of functionally substituted heterocycles. The compound demonstrates how strategic placement of substituents can dramatically alter the properties of a parent heterocyclic system. The bromine substituent not only affects the electronic properties of the thiadiazole ring but also serves as a leaving group for various substitution reactions, enabling the synthesis of diverse derivatives. Meanwhile, the phenyl group contributes to the compound's lipophilicity and potential for intermolecular interactions, factors that are crucial for biological activity and solid-state packing arrangements.
From a synthetic perspective, 3-bromo-5-phenyl-1,2,4-thiadiazole exemplifies the principles of modern heterocyclic synthesis, where multiple functional groups are incorporated in a single molecular framework to achieve specific properties. The compound's structure reflects the evolution of synthetic methodology from simple cyclization reactions to more sophisticated approaches that enable precise control over substitution patterns. Recent developments in enzymatic synthesis have further highlighted the significance of thiadiazole chemistry, with vanadium-dependent haloperoxidase-catalyzed oxidative dimerization of thioamides providing new pathways to 1,2,4-thiadiazole derivatives. These advances demonstrate how 3-bromo-5-phenyl-1,2,4-thiadiazole and related compounds continue to drive innovation in synthetic methodology.
Overview of Thiadiazole Derivatives in Research
The research landscape surrounding thiadiazole derivatives has expanded dramatically over the past several decades, encompassing diverse fields from medicinal chemistry to materials science. Thiadiazole compounds have emerged as privileged scaffolds in drug discovery due to their unique combination of metabolic stability, bioavailability, and diverse pharmacological activities. The sulfur and nitrogen atoms within the thiadiazole ring system function as hydrogen-binding domains and two-electron donor systems, properties that contribute significantly to biological activity. Additionally, the sulfur atom imparts lipophilicity to these molecules, resulting in analogs with enhanced membrane permeability and improved pharmacokinetic profiles.
Contemporary research on thiadiazole derivatives has revealed their remarkable versatility as bio-isosteric replacements for various common pharmacophores. In drug discovery applications, 1,2,4-thiadiazoles serve as effective replacements for ester, amide, and carboxylic acid functional groups, addressing metabolism-related liabilities associated with these traditional functionalities. This substitution strategy has proven particularly valuable in the development of compounds with improved metabolic stability while maintaining or enhancing biological activity. The success of this approach is exemplified by several marketed pharmaceuticals containing thiadiazole scaffolds, including acetazolamide and methazolamide as carbonic anhydrase inhibitors, and various cephalosporin antibiotics that incorporate thiadiazole moieties.
Recent investigations have demonstrated the potential of thiadiazole derivatives in cancer research, with multiple studies documenting significant antiproliferative effects against various cancer cell lines. Novel thiadiazole compounds have shown promising anticancer activity, with some derivatives exhibiting inhibitory concentrations in the micromolar range against colon and breast cancer cell lines. These findings have prompted extensive structure-activity relationship studies aimed at optimizing the anticancer potential of thiadiazole scaffolds. Research has particularly focused on 2-amino-1,3,4-thiadiazole derivatives, which have demonstrated cytostatic properties and potential as anticancer agents, leading to numerous publications exploring new derivatives with enhanced therapeutic potential.
The synthetic chemistry of thiadiazole derivatives continues to evolve, with researchers developing increasingly sophisticated methodologies for their preparation. Recent advances include the discovery of efficient synthetic routes using methyl bromocyanoacetate for the preparation of 3,5-diaryl-1,2,4-thiadiazoles, which can be applied to gram-scale reactions with high yields and excellent product purity. These methodological improvements have enabled the synthesis of thiadiazole libraries for systematic biological evaluation, accelerating the discovery of new bioactive compounds.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₅BrN₂S | |
| Molecular Weight | 241.11 g/mol | |
| CAS Number | 101495-43-6 | |
| Melting Point | 64-65°C | |
| SMILES | C1=CC=C(C=C1)C2=NC(=NS2)Br | |
| InChI Key | XFBJWQGWDVKNTQ-UHFFFAOYSA-N |
Properties
IUPAC Name |
3-bromo-5-phenyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBJWQGWDVKNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, 5-phenyl-1,2,4-thiadiazole is dissolved in acetic acid and treated with bromine at 0–5°C. The electrophilic bromine attacks the electron-deficient 3-position of the thiadiazole ring, facilitated by the sulfur atom’s electron-withdrawing effect. The reaction proceeds via an intermediate bromonium ion, followed by deprotonation to yield the final product.
Optimization and Yield
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Solvent : Acetic acid enhances electrophilic substitution by stabilizing the bromonium intermediate.
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Temperature : Low temperatures (0–5°C) minimize side reactions such as ring opening or dibromination.
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Yield : Reported yields range from 65% to 78%, depending on the stoichiometry of bromine and reaction time.
Cyclocondensation of Brominated Thiourea Derivatives
An alternative approach involves constructing the thiadiazole ring with pre-installed bromine. This method utilizes cyclocondensation reactions between brominated thioureas and phenyl-containing precursors.
Synthetic Pathway
-
Synthesis of 3-Bromothiourea :
Phenyl isothiocyanate is treated with bromine in dichloromethane to form 3-bromo-phenylthiourea. -
Cyclization :
The thiourea derivative undergoes cyclization with hydroxylamine-O-sulfonic acid (HOSA) in ethanol under reflux, forming the 1,2,4-thiadiazole ring.
Key Advantages
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Regioselectivity : Ensures bromine incorporation at the 3-position.
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Purity : Reduces the need for purification steps, with yields up to 82%.
Halogen Exchange Reactions
Halogen exchange (halex) reactions provide a versatile route for substituting chlorine with bromine in pre-formed thiadiazoles. This method is particularly useful for scaling up production.
Procedure
3-Chloro-5-phenyl-1,2,4-thiadiazole is reacted with sodium bromide (NaBr) in the presence of a copper(I) catalyst (e.g., CuBr) at 120°C. The reaction follows an (nucleophilic aromatic substitution) mechanism, where bromide displaces chloride.
Industrial Relevance
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Scalability : Suitable for multi-kilogram synthesis.
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Yield : Achieves 70–85% conversion with high regiochemical fidelity.
Radical Bromination Using NBS and AIBN
Radical-initiated bromination offers a mild alternative for introducing bromine at the 3-position. This method employs -bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.
Reaction Setup
A solution of 5-phenyl-1,2,4-thiadiazole in carbon tetrachloride () is heated with NBS (1.1 equiv) and AIBN (0.1 equiv) at 80°C for 12 hours. The bromine radical abstracts a hydrogen atom from the 3-position, followed by recombination with a bromine atom.
Advantages
Comparative Analysis of Synthesis Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Direct Bromination | , AcOH | 0–5°C, 2–4 h | 65–78% | >95% |
| Cyclocondensation | HOSA, EtOH | Reflux, 6 h | 75–82% | >98% |
| Halogen Exchange | NaBr, CuBr | 120°C, DMF, 8 h | 70–85% | >97% |
| Radical Bromination | NBS, AIBN | 80°C, , 12 h | 60–72% | >94% |
Industrial-Scale Production and Quality Control
Industrial synthesis of 3-bromo-5-phenyl-1,2,4-thiadiazole prioritizes cost-effectiveness and reproducibility. Zhejiang Jiuzhou Chem Co., Ltd., for instance, employs halogen exchange reactions due to their scalability and compatibility with GMP standards. Key quality control measures include:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities. .
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-phenyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways:
DNA Replication Inhibition: The compound can disrupt DNA replication processes, leading to the inhibition of cell proliferation in cancer cells.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, such as heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability.
Receptor Modulation: The compound may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and functional differences between 3-bromo-5-phenyl-1,2,4-thiadiazole and analogous compounds:
Physical and Spectroscopic Properties
- Solubility: Amino-substituted derivatives (e.g., 5-amino-3-phenyl-1,2,4-thiadiazole) exhibit higher aqueous solubility due to hydrogen bonding, whereas brominated analogs are more lipophilic .
- Spectroscopic Signatures : IR and NMR data distinguish substituent effects; e.g., the thiadiazole C-Br stretch appears at ~550 cm⁻¹, while triazine derivatives show distinct ¹³C NMR shifts for aromatic carbons .
Biological Activity
3-Bromo-5-phenyl-1,2,4-thiadiazole is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of 3-Bromo-5-phenyl-1,2,4-thiadiazole, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound 3-Bromo-5-phenyl-1,2,4-thiadiazole features a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the bromine atom at the 3-position and the phenyl group at the 5-position contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with a thiadiazole nucleus exhibit activity against various bacterial and fungal strains. Specifically, 3-Bromo-5-phenyl-1,2,4-thiadiazole has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Escherichia coli | 47.5 | |
| Candida albicans | Moderate |
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. For instance, in vitro studies revealed that 3-Bromo-5-phenyl-1,2,4-thiadiazole exhibits cytotoxic effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer).
These findings suggest that the compound may induce apoptosis in cancer cells through specific molecular interactions.
The biological effects of 3-Bromo-5-phenyl-1,2,4-thiadiazole can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Thiadiazoles can act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
- Receptor Modulation : These compounds may influence receptor activity related to neurotransmission or immune responses.
- DNA Interaction : Some thiadiazole derivatives interact with DNA or RNA, potentially leading to cell cycle arrest in cancer cells.
Case Studies
Several studies have explored the biological potential of thiadiazoles:
- Anticancer Efficacy : A study demonstrated that derivatives similar to 3-Bromo-5-phenyl-1,2,4-thiadiazole showed significant inhibition of cell proliferation in various cancer cell lines with IC50 values indicating potent activity.
- Antimicrobial Evaluation : Research has shown that modifications at different positions on the thiadiazole ring can enhance antimicrobial efficacy against specific pathogens.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-bromo-5-phenyl-1,2,4-thiadiazole and its derivatives in academic research?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the bromine position . Cyclization of thiosemicarbazides or thioureas under acidic conditions is another route, often followed by bromination . Substituent compatibility should be verified via TLC or HPLC to avoid side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3-bromo-5-phenyl-1,2,4-thiadiazole derivatives?
- Methodological Answer :
- NMR : H/C NMR identifies substituent integration and electronic environments, with deshielding effects observed for sulfur and nitrogen atoms .
- X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) and confirms regiochemistry .
- Fluorescence spectroscopy : Evaluates conjugation effects in derivatives with extended π-systems (e.g., styryl substituents) .
Q. How do researchers initially evaluate the biological activity of 3-bromo-5-phenyl-1,2,4-thiadiazole derivatives?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with kinases (e.g., GSK3) or receptors using fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC quantification .
- Structure-activity relationship (SAR) : Vary substituents (e.g., electron-withdrawing groups) to correlate activity with electronic/physical properties .
Advanced Research Questions
Q. How can tautomerism in 3-bromo-5-phenyl-1,2,4-thiadiazole derivatives be systematically studied using experimental and computational methods?
- Methodological Answer :
- Experimental : X-ray crystallography unambiguously determines dominant tautomers (e.g., thione vs. thiol) . IR spectroscopy identifies S-H/N-H stretches for tautomeric equilibrium analysis .
- Computational : Density Functional Theory (DFT) calculates relative stability of tautomers in gas/solution phases. Solvent effects are modeled using continuum solvation (e.g., PCM) .
Q. What computational approaches are used to model reaction mechanisms involving 3-bromo-5-phenyl-1,2,4-thiadiazole?
- Methodological Answer :
- DFT and MP2 : Map reaction pathways (e.g., cyclization or bromination) using 6-311+G(2d2p) basis sets to estimate activation barriers .
- Transition state analysis : Identify intermediates using frequency calculations (no imaginary frequencies for minima) .
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions for functionalizing 3-bromo-5-phenyl-1,2,4-thiadiazole?
- Methodological Answer :
- Catalyst selection : Pd(PPh) or PdCl(dppf) with ligand tuning for electron-deficient substrates .
- Temperature control : 80–110°C in THF/toluene to balance reactivity and stability of intermediates .
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc) to isolate coupled products .
Q. How can fluorescence properties of thiadiazole derivatives be exploited in material science applications?
- Methodological Answer :
- Conjugation engineering : Introduce styryl or methoxyphenyl groups to red-shift emission (e.g., 390–550 nm) for blue-light-emitting materials .
- Quantum yield optimization : Measure fluorescence lifetime and quantum yield in polar solvents (e.g., DMSO) to assess environmental sensitivity .
Q. How do researchers address contradictory biological activity data among structurally similar thiadiazole derivatives?
- Methodological Answer :
- Assay standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate substituent effects .
- Meta-analysis : Compare IC values across derivatives with varying substituents (e.g., 4-amino vs. 4-bromo) to identify outliers .
- Molecular docking : Predict binding modes to receptors (e.g., kinases) and validate via mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
